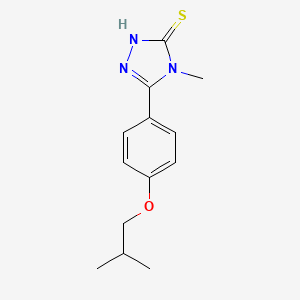

5-(4-异丁氧基苯基)-4-甲基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (IBMTT) is a synthetic compound of interest to the scientific community, due to its potential applications in various research areas. IBMTT has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

科学研究应用

抗微生物活性

1,2,4-三唑衍生物的抗微生物潜力一直是一个重要的研究领域。一系列1,2,4-三唑衍生物,包括那些与5-(4-异丁氧基苯基)-4-甲基-4H-1,2,4-三唑-3-硫醇在结构上相似的化合物,显示出有希望的抗微生物性能。这些化合物已经合成并针对各种微生物进行了测试,在许多情况下表现出良好到中等的活性(Bayrak et al., 2009),(Bektaş等,2007)。

腐蚀抑制

1,2,4-三唑衍生物已被研究作为金属的腐蚀抑制剂。针对苯并咪唑衍生物的研究,其中包括1,2,4-三唑-3-硫醇化合物,表明它们在抑制金属结构的腐蚀方面是有效的,特别是在酸性环境中。这些研究有助于了解这类化合物如何在工业环境中应用以保护材料免受腐蚀(Yadav et al., 2013)。

DNA 甲基化抑制剂

在肿瘤学领域,特别是作为DNA甲基化抑制剂,1,2,4-三唑衍生物的应用已经得到探讨。这些化合物显示出影响肿瘤DNA甲基化水平的潜力,这可能是癌症发展和进展的关键因素。这类研究为开发针对癌症的新治疗策略打开了途径(Hovsepyan et al., 2018)。

抗炎活性

对1,2,4-三唑衍生物的研究还包括它们潜在的抗炎性能。合成特定衍生物及随后的测试揭示了一些化合物表现出显著的抗炎活性。这项研究表明这些化合物可能用于开发新的抗炎药物(Labanauskas et al., 2004)。

抗肿瘤活性

1,2,4-三唑衍生物的抗肿瘤潜力是另一个重要的研究领域。已合成各种衍生物并对它们针对不同肿瘤类型的功效进行了测试。其中一些化合物表现出强效到弱效的抗肿瘤活性,这对于开发新的癌症治疗方法至关重要(Behalo et al., 2017)。

作用机制

Target of Action

The primary target of the compound 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the metabolism of purines in the body, specifically in the oxidation of hypoxanthine to xanthine and xanthine to uric acid .

Mode of Action

5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol acts as a non-purine selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing the production of uric acid in the body .

Biochemical Pathways

The compound 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol affects the purine metabolism pathway . By inhibiting xanthine oxidase, it disrupts the final steps of purine degradation, leading to a decrease in uric acid production . This can have downstream effects on the formation of uric acid crystals, which are associated with gout, a form of arthritis .

Pharmacokinetics

The pharmacokinetic properties of 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol include a high bioavailability, with more than 84% of the drug being absorbed . It is metabolized via several enzymes, including CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, and 1A9 . The elimination half-life is approximately 5 to 8 hours . The compound is excreted in urine (around 49%, mostly as metabolites, 3% as unchanged drug) and feces (around 45%, mostly as metabolites, 12% as unchanged drug) .

Result of Action

The primary result of the action of 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a reduction in the levels of uric acid in the body . This can help to alleviate the symptoms of conditions such as gout, which are caused by the accumulation of uric acid crystals in joints and other tissues .

Action Environment

The action of 5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. For instance, the presence of certain enzymes involved in its metabolism can affect the drug’s efficacy . Additionally, factors such as pH can impact the stability of the compound.

属性

IUPAC Name |

4-methyl-3-[4-(2-methylpropoxy)phenyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-9(2)8-17-11-6-4-10(5-7-11)12-14-15-13(18)16(12)3/h4-7,9H,8H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTXCVOGUWTAKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NNC(=S)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-2-fluorophenyl)-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2559038.png)

![2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2559039.png)

![2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2559042.png)

![N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2559054.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2559055.png)